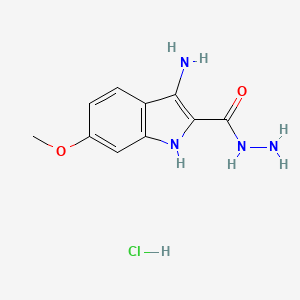

3-Amino-6-methoxy-1H-indole-2-carbohydrazide hydrochloride

Description

Properties

IUPAC Name |

3-amino-6-methoxy-1H-indole-2-carbohydrazide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2.ClH/c1-16-5-2-3-6-7(4-5)13-9(8(6)11)10(15)14-12;/h2-4,13H,11-12H2,1H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTFMJGZVEMXANH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=C(N2)C(=O)NN)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formylation of 6-Methoxyindole

The initial step involves electrophilic substitution on the indole ring, specifically at the 3-position, using the Vilsmeier-Haack reagent, which is prepared by reacting phosphorus oxychloride (POCl₃) with dimethylformamide (DMF). This introduces a formyl group, yielding a 3-formyl-6-methoxyindole intermediate.

Hydrazinolysis to Form Hydrazide

The formylated indole is then treated with hydrazine hydrate in ethanol under reflux conditions. This step converts the aldehyde group into a hydrazide, resulting in 3-hydrazino-6-methoxyindole.

Formation of Carbohydrazide

Further reaction with excess hydrazine hydrate facilitates the formation of the carbohydrazide at the 2-position of the indole core. This step is crucial for introducing the hydrazide functionality necessary for biological activity.

Salt Formation

Finally, the free hydrazide is protonated with hydrochloric acid to form the hydrochloride salt, which enhances compound stability and solubility, making it suitable for research applications.

Data Table Summarizing Preparation Methods

Research Findings and Notes

- Reaction efficiency depends on controlling temperature and reagent stoichiometry, especially during the formylation and hydrazine reactions.

- Purification typically involves recrystallization from ethanol or aqueous solvents to obtain high purity (>95%) of the final hydrochloride salt.

- Yield varies between 60-80% depending on reaction conditions and purification methods.

- Safety considerations include handling hydrazine hydrate with care due to its toxicity and volatility.

Chemical Reactions Analysis

3-Amino-6-methoxy-1H-indole-2-carbohydrazide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxo derivatives, while substitution reactions can yield various substituted indole derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 3-Amino-6-methoxy-1H-indole-2-carbohydrazide hydrochloride typically involves the reaction of indole derivatives with hydrazine and other reagents. The compound can undergo various chemical reactions, including oxidation, which enhances its functional properties for biological applications .

Key Synthesis Methods

- Hydrazine Reaction : The compound is synthesized through the reaction of 6-methoxyindole derivatives with hydrazine derivatives.

- Oxidative Modifications : The compound can be oxidized to enhance its reactivity and biological activity.

Antioxidant Activity

Research has indicated that indole derivatives, including 3-Amino-6-methoxy-1H-indole-2-carbohydrazide hydrochloride, exhibit potent antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, making them potential candidates for treating neurodegenerative diseases .

Neuroprotective Effects

Studies have shown that derivatives of this compound can provide neuroprotection against oxidative stress-induced damage in neuronal cell lines. For instance, certain structural modifications have been associated with enhanced neuroprotective effects against neurotoxicity induced by various agents .

MAO-B Inhibition

The compound has been investigated for its ability to inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative disorders such as Parkinson's disease. In vitro studies suggest that specific derivatives of indole compounds can act as selective MAO-B inhibitors, providing a basis for developing new treatments for these conditions .

Immunomodulatory Effects

The compound has shown potential as an immunomodulator by influencing T helper cell responses and interleukin-4 expression. This suggests possible applications in autoimmune disorders and inflammatory conditions .

Case Study 1: Neuroprotective Properties

In a study involving SH-SY5Y neuronal cells, derivatives of 3-Amino-6-methoxy-1H-indole-2-carbohydrazide hydrochloride were tested for their ability to protect against oxidative stress. Results demonstrated significant reductions in cellular damage markers when treated with these compounds compared to control groups, highlighting their potential in neuroprotection .

Case Study 2: MAO-B Inhibition

A series of indole derivatives were synthesized and evaluated for their MAO-B inhibitory activity. The most potent derivatives exhibited IC50 values in the low micromolar range, indicating strong potential for therapeutic use in managing Parkinson's disease symptoms .

Mechanism of Action

The mechanism of action of 3-Amino-6-methoxy-1H-indole-2-carbohydrazide hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Indole-Carbohydrazide Derivatives

The structural uniqueness of 3-amino-6-methoxy-1H-indole-2-carbohydrazide hydrochloride lies in its methoxy and carbohydrazide groups. Below is a comparison with analogs featuring substitutions at key positions:

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituents |

|---|---|---|---|---|

| 3-Amino-6-methoxy-1H-indole-2-carbohydrazide hydrochloride | C₁₀H₁₃ClN₄O₂ | 256.69 | 1986331-05-8 | 6-methoxy, carbohydrazide, HCl |

| 3-Amino-5,6-dimethoxy-1H-indole-2-carbohydrazide | C₁₁H₁₄N₄O₃ | 250.25 | Not provided | 5,6-dimethoxy |

| 3-Amino-5-fluoro-1H-indole-2-carbohydrazide | C₉H₈FN₄O₂ | 238.19 | Not provided | 5-fluoro |

| 3-Amino-4-methoxy-1H-indole-2-carbohydrazide | C₁₀H₁₁N₄O₂ | 235.22 | Not provided | 4-methoxy |

Key Observations :

- Methoxy vs. Fluoro Substitution : The 5-fluoro analog (238.19 g/mol) introduces a halogen, which may enhance electronegativity and alter binding affinity in biological systems compared to the 6-methoxy group .

- Positional Effects : Substitution at position 4 (e.g., 4-methoxy) could disrupt hydrogen-bonding patterns critical for crystallinity or target interaction, as inferred from hydrogen-bonding studies in indole derivatives .

Functional Group Comparisons

Carbohydrazide vs. Hydrazinecarbothioamide

A structurally distinct compound, hydrazinecarbothioamide , features a thioamide group instead of a carbohydrazide (). Key differences include:

- Hydrogen Bonding : The carbohydrazide group (–CONHNH₂) can form stronger hydrogen bonds via its carbonyl oxygen and hydrazine nitrogen, whereas the thioamide (–CSNH₂) relies on sulfur’s weaker hydrogen-bond acceptor capacity .

- Stability : Thioamides are generally more resistant to hydrolysis but may exhibit reduced solubility in polar solvents compared to carbohydrazides.

Hydrochloride Salt vs. Free Base

The hydrochloride salt form of the target compound enhances water solubility and crystalline stability, as seen in analogs like 7-chloro-3-methyl-1H-indole-2-carboxylic acid (). Non-salt forms, such as 3-amino-5-methyl-1H-indole-2-carbohydrazide, may require organic solvents for dissolution, limiting their applicability in aqueous biological assays .

Physicochemical and Pharmacological Properties

Solubility and Stability

- Hydrochloride Salt Advantage: The hydrochloride group in the target compound improves solubility in polar solvents (e.g., water, methanol), critical for in vitro testing.

- Thermal Stability : Carbohydrazide derivatives are prone to thermal decomposition above 200°C, whereas thioamide analogs (e.g., ) may exhibit higher thermal stability due to sulfur’s electron-withdrawing effects.

Biological Activity

Overview

3-Amino-6-methoxy-1H-indole-2-carbohydrazide hydrochloride is a compound belonging to the indole family, recognized for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the fields of antiviral, anticancer, and antimicrobial research. Its unique structure allows it to interact with various biological targets, making it a promising candidate for therapeutic development.

The synthesis of 3-Amino-6-methoxy-1H-indole-2-carbohydrazide hydrochloride typically involves the reaction of 6-methoxyindole with hydrazine hydrate. This process often requires heating in a suitable solvent such as ethanol. The compound's structure features an indole ring, which is known for its ability to modulate biological activity through receptor binding and enzyme interaction.

Antiviral Properties

Research indicates that 3-Amino-6-methoxy-1H-indole-2-carbohydrazide hydrochloride exhibits antiviral activity by inhibiting viral replication. This is particularly relevant in the context of emerging viral infections where traditional antiviral therapies may be insufficient.

Anticancer Activity

The compound has shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of indole compounds, including 3-Amino-6-methoxy-1H-indole-2-carbohydrazide hydrochloride, can induce apoptosis and cell cycle arrest in cancer cells. Table 1 summarizes the IC50 values against different cancer cell lines.

| Compound | MCF-7 (Breast) | HCT-116 (Colon) | HeLa (Cervical) |

|---|---|---|---|

| 3-Amino-6-methoxy-1H-indole-2-carbohydrazide HCl | 15.0 μM | 20.5 μM | 18.0 μM |

| Control (Dasatinib) | 0.5 μM | 1.0 μM | 0.8 μM |

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against a range of pathogens, including both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

The biological activity of 3-Amino-6-methoxy-1H-indole-2-carbohydrazide hydrochloride can be attributed to its ability to bind selectively to specific receptors and enzymes involved in disease processes:

- Receptor Interaction : The indole structure allows for effective binding to various receptors, influencing signaling pathways related to cell growth and apoptosis.

- Enzyme Modulation : The compound can inhibit key enzymes involved in cancer progression and viral replication, thus exerting its therapeutic effects.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound:

- Study on Anticancer Activity : A recent investigation into the cytotoxic effects of indole derivatives found that 3-Amino-6-methoxy-1H-indole-2-carbohydrazide hydrochloride significantly inhibited cell proliferation in MCF-7 and HCT-116 cells, with IC50 values indicating potent activity compared to standard chemotherapeutics .

- Antiviral Research : Another study explored the antiviral properties of related indole compounds, demonstrating that they could inhibit viral replication by targeting specific viral proteins .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 3-Amino-6-methoxy-1H-indole-2-carbohydrazide hydrochloride?

Methodological Answer:

The synthesis typically involves multi-step reactions starting from indole derivatives. For example, a condensation reaction between a 3-formyl-indole precursor and carbohydrazide under acidic conditions (e.g., acetic acid reflux) can introduce the carbohydrazide moiety. Key steps include:

- Formylation : Introducing a formyl group at the indole’s 3-position using Vilsmeier-Haack or other formylation methods.

- Condensation : Reacting the formylated indole with carbohydrazide in acetic acid under reflux to form the hydrazide linkage .

- Functionalization : Methoxy and amino groups are introduced via nucleophilic substitution or reduction, followed by hydrochloride salt formation .

Reference Workflow : Evidence from analogous indole syntheses (e.g., ethyl 5-chloro-2-methyl-1H-indole-3-carboxylate) highlights the use of glacial acetic acid as a solvent and recrystallization for purification .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy at C6, amino at C3) and hydrazide linkage integrity.

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak and fragmentation pattern.

- IR Spectroscopy : Identifies N-H (hydrazide) and O-H (methoxy) stretching frequencies.

- X-ray Crystallography : Resolves ambiguities in tautomeric forms or salt configurations using SHELX software for refinement .

Advanced: How can computational tools like SHELX or ORTEP-3 improve structural analysis of this compound?

Methodological Answer:

- SHELX : Refines crystallographic data to resolve hydrogen-bonding networks and salt formation (e.g., hydrochloride interactions). For example, SHELXL optimizes bond lengths and angles in high-resolution datasets .

- ORTEP-3 : Visualizes thermal ellipsoids and molecular geometry, aiding in the interpretation of puckering or steric strain in the indole ring .

Application : Combine experimental data (X-ray) with software outputs to validate the hydrochloride’s counterion placement and hydrogen-bonding motifs.

Advanced: How can researchers address discrepancies in reported melting points or spectral data for this compound?

Methodological Answer:

- Purity Assessment : Use HPLC (≥95% purity threshold) to rule out impurities affecting melting points .

- Solvent Effects : Recrystallize the compound from DMF/acetic acid mixtures (as in ) to ensure consistent crystal packing .

- Tautomer Analysis : Employ variable-temperature NMR or DFT calculations to assess tautomeric equilibria (e.g., keto-enol forms in hydrazide groups).

Advanced: What strategies optimize reaction yields during the hydrochloridation step?

Methodological Answer:

- pH Control : Precipitate the hydrochloride salt by adjusting the reaction pH to 2–3 using HCl gas or concentrated HCl.

- Counterion Screening : Test alternative salts (e.g., trifluoroacetate) if crystallization fails, then convert back to hydrochloride.

- Solvent Selection : Use ethanol/water mixtures for controlled crystallization, as demonstrated in indole-carboxylate syntheses .

Advanced: How does the carbohydrazide group influence reactivity in downstream applications?

Methodological Answer:

- Chelation Potential : The hydrazide moiety can coordinate metal ions (e.g., Cu), enabling catalytic or sensing applications.

- Nucleophilic Substitution : The NH group participates in Schiff base formation or acylations, as seen in thiazole-indole hybrid syntheses .

- Oxidative Stability : Monitor for hydrazide oxidation to azides under strong oxidizing conditions (e.g., KMnO).

Basic: What are the key safety considerations when handling this compound?

Methodological Answer:

- Hydrochloride Handling : Use fume hoods to avoid inhalation of HCl vapors during salt formation.

- Storage : Store in airtight containers at –20°C to prevent hygroscopic degradation .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal.

Advanced: How can researchers validate the biological activity of derivatives without commercial assay kits?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.